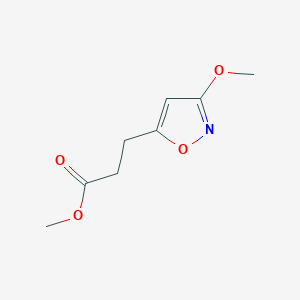

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

説明

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate (CAS: 16880-23-2) is a heterocyclic ester with the molecular formula C₈H₁₁NO₄ and a molecular weight of 185.18 g/mol . The compound features a methoxy-substituted isoxazole ring linked to a methyl propanoate group. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their role in medicinal chemistry due to their electronic and hydrogen-bonding properties. This compound is commercially available in purities up to 97% and is offered in quantities ranging from 100 mg to 1 g . Its applications span synthetic intermediates for bioactive molecules, though recent supplier catalogs note discontinuation in some product lines, suggesting variable commercial availability .

特性

IUPAC Name |

methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDOLOHISCNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539247 | |

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16880-23-2 | |

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves several steps. One common method includes the reaction of 3-methoxyisoxazole with methyl acrylate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

化学反応の分析

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: Utilized in the production of various biochemical products.

作用機序

The mechanism of action of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets, leading to changes in biochemical pathways . The exact pathways and molecular targets depend on the specific application and research context.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between Methyl 3-(3-methoxyisoxazol-5-yl)propanoate and its analogs:

Key Observations:

- Electronic Effects : The methoxy group in the target compound donates electrons via resonance, stabilizing the isoxazole ring and enhancing its solubility in polar organic solvents compared to the chloro analog . Chloro substituents, being electron-withdrawing, may reduce ring electron density, favoring reactions like nucleophilic aromatic substitution.

- The benzoate ester in this derivative may further enhance lipophilicity compared to the propanoate chain in the target compound .

Comparison with Thiazole-Containing Analogs

- Isoxazole vs. Thiazole : Isoxazoles (O and N) exhibit lower basicity and higher dipole moments than thiazoles (S and N), affecting solubility and hydrogen-bonding capacity. Thiazoles are often prioritized in antimycobacterial agents due to sulfur's role in biomolecular interactions, whereas isoxazoles may offer distinct metabolic stability .

生物活性

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and data tables.

- Molecular Formula : C₈H₁₁NO₄

- Molecular Weight : 185.18 g/mol

- CAS Number : 16880-23-2

The biological activity of this compound has been primarily investigated for its anticancer and antiviral properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it has been observed to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in melanoma (A375) and breast cancer (MCF-7) cell lines .

- Inhibition of Cell Proliferation : In vitro assays demonstrate that this compound effectively inhibits the proliferation of tumor cells. The compound's effects were quantified using MTT assays, which revealed a dose-dependent response in cell viability .

Antiviral Activity

The compound also shows promise as an antiviral agent. It has been studied for its ability to inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. By disrupting this protease's function, this compound may contribute to reducing viral load in infected patients .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), A375 (melanoma), HCT116 (colorectal carcinoma).

- Findings : Significant inhibition of cell growth was noted with IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating strong anticancer potential.

- Antiviral Efficacy Against HCV :

Data Tables

| Biological Activity | Cell Line / Virus | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15 µM | Apoptosis induction |

| Anticancer Activity | A375 | 10 µM | ROS generation |

| Antiviral Activity | HCV | >5 µM | NS3 protease inhibition |

Q & A

Q. What are the established synthetic routes for Methyl 3-(3-methoxyisoxazol-5-yl)propanoate, and how do reaction conditions influence yield?

this compound can be synthesized via selective alkylation of precursor acids. For example, a bis-anion intermediate derived from 3-hydroxy-5-methylphenylpropanoic acid (CAS not provided) was alkylated using methyl iodide in DMF with sodium hydride as a base, achieving yields of 85% . Key factors include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

- Base selection : Sodium hydride ensures deprotonation of acidic protons, facilitating alkylation.

- Temperature control : Room temperature minimizes side reactions like over-alkylation.

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical methods include:

- HPLC : Use C18 columns with UV detection (λ = 210–260 nm) for purity assessment, referencing retention times against known standards .

- NMR spectroscopy : and NMR can confirm the ester group (δ ~3.7 ppm for methoxy protons) and isoxazole ring protons (δ ~6.0–6.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHNO, [M+H] = 186.0763) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials. Avoid exposure to moisture, as ester groups may hydrolyze under acidic/basic conditions. Stability data for related β-keto esters suggest decomposition risks at >40°C .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in NMR or MS data may arise from:

- Solvent impurities : Residual DMF (δ ~2.7–3.0 ppm in NMR) can mask signals. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Tautomerism in isoxazole : Isoxazole rings exhibit keto-enol tautomerism, altering spectral profiles. Use deuterated DMSO for NMR to stabilize tautomeric forms .

- Isomeric by-products : Optimize reaction time to minimize formation of regioisomers (e.g., 5-methoxy vs. 3-methoxy derivatives) .

Q. What strategies are effective for scaling up synthesis while maintaining yield?

- Continuous flow chemistry : Reduces side reactions by controlling residence time and temperature.

- Catalytic methylation : Replace stoichiometric bases (NaH) with catalytic systems (e.g., DMAP/DBU) to reduce waste .

- In-line purification : Integrate liquid-liquid extraction or simulated moving bed (SMB) chromatography to isolate product during synthesis .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。